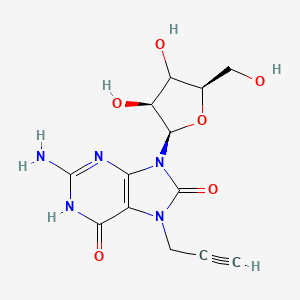

7,8-Dihydro-8-oxo-7-propargyl guanosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H15N5O6 |

|---|---|

Molekulargewicht |

337.29 g/mol |

IUPAC-Name |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione |

InChI |

InChI=1S/C13H15N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h1,5,7-8,11,19-21H,3-4H2,(H3,14,15,16,22)/t5-,7?,8+,11-/m1/s1 |

InChI-Schlüssel |

IVYBTWFLNFTLFY-DWVWSIQXSA-N |

Isomerische SMILES |

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Kanonische SMILES |

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 7,8-Dihydro-8-oxo-7-propargyl guanosine

This technical guide provides a detailed overview of a proposed synthetic pathway for this compound, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is designed as a multi-step process, beginning with a commercially available protected guanosine derivative. This document outlines the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a four-step sequence starting from the readily available 2',3',5'-tri-O-acetyl-8-bromoguanosine. The core strategy involves:

-

Protection of the Ribose Moiety : The hydroxyl groups of the ribose sugar are pre-protected as acetates to prevent side reactions during subsequent steps.

-

Introduction of the 8-oxo Functionality : The 8-bromo substituent is converted to an 8-oxo group.

-

N7-Propargylation : The propargyl group is selectively introduced at the N7 position of the guanine ring.

-

Deprotection : The acetyl protecting groups on the ribose are removed to yield the final product.

This strategy is illustrated in the following workflow diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3',5'-tri-O-acetyl-8-oxoguanosine

This step focuses on the conversion of the 8-bromo group to an 8-oxo group. A reliable method for this transformation on a related compound involves treatment with 2-mercaptoethanol and a base.[1]

Protocol:

-

Suspend 2',3',5'-tri-O-acetyl-8-bromoguanosine (1.0 eq) in a suitable solvent such as ethanol.

-

Add 2-mercaptoethanol (3.0 eq) and a base like triethylamine (3.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 2',3',5'-tri-O-acetyl-8-oxoguanosine.

Step 2: Synthesis of 2',3',5'-tri-O-acetyl-7,8-Dihydro-8-oxo-7-propargyl guanosine

This is a critical step where the propargyl group is introduced at the N7 position. The N7 position of guanine is known to be a nucleophilic center susceptible to alkylation.[1][2][3][4][5]

Proposed Protocol:

-

Dissolve 2',3',5'-tri-O-acetyl-8-oxoguanosine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the desired N7-propargylated product.

Step 3: Synthesis of this compound (Final Product)

The final step involves the removal of the acetyl protecting groups from the ribose moiety. This is typically achieved by basic hydrolysis.[3]

Protocol:

-

Dissolve the purified 2',3',5'-tri-O-acetyl-7,8-Dihydro-8-oxo-7-propargyl guanosine (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Dowex 50W-X8) until the pH is neutral.

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Reagents

| Step | Starting Material | Key Reagents | Solvent |

| 1 | 2',3',5'-tri-O-acetyl-8-bromoguanosine | 2-mercaptoethanol, Triethylamine | Ethanol |

| 2 | 2',3',5'-tri-O-acetyl-8-oxoguanosine | Propargyl bromide, Cesium carbonate | DMF |

| 3 | 2',3',5'-tri-O-acetyl-7,8-Dihydro-8-oxo-7-propargyl guanosine | Sodium methoxide | Methanol |

Table 2: Reaction Conditions and Expected Yields

| Step | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Reflux | 4 - 6 | 70 - 85 |

| 2 | Room Temp | 12 - 24 | 50 - 70 |

| 3 | Room Temp | 2 - 4 | 85 - 95 |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process. The logical relationship between the steps is straightforward, with the product of each step serving as the reactant for the next.

Caption: Logical flow of the synthetic transformations.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for this compound. The outlined protocols are based on established chemical transformations of guanosine and its derivatives. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further investigation of this and related compounds. Optimization of the N7-propargylation step will be crucial for achieving high overall yields.

References

chemical properties of 7,8-Dihydro-8-oxo-7-propargyl guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydro-8-oxo-7-propargyl guanosine is a modified purine nucleoside that incorporates the structural features of 7,8-dihydro-8-oxoguanosine (8-oxo-G), a significant biomarker for oxidative stress, with a versatile propargyl group at the N7 position. The 8-oxo-G moiety is a common product of reactive oxygen species (ROS) interacting with guanine in both DNA and RNA, and it plays a role in mutagenesis and cellular signaling. The propargyl group, with its terminal alkyne, is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This dual functionality makes this compound a valuable tool for chemical biology and drug development, enabling its covalent linkage to a wide array of molecules for applications in diagnostics, targeted therapy, and the study of biological pathways.

Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the key chemical properties of the parent compound, 7,8-dihydro-8-oxoguanosine (8-Hydroxyguanosine).

| Property | Value |

| Formal Name | 7,8-dihydro-8-oxo-guanosine |

| Synonyms | 8-Hydroxyguanosine, 8-oxo-G, 8-OHG |

| CAS Number | 3868-31-3 |

| Molecular Formula | C₁₀H₁₃N₅O₆ |

| Molecular Weight | 299.2 g/mol |

| Solubility | 0.1 M HCl: 10 mg/ml; DMSO: 10 mg/ml; DMF: Slightly soluble; Ethanol: Slightly soluble |

| UV Absorbance | λmax: 250, 296 nm |

| SMILES | NC(N1[H])=NC(N([C@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--O2)C(O)=N3)=C3C1=O |

| InChI Key | FPGSEBKFEJEOSA-UMMCILCDSA-N |

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed synthetic protocol based on established methods for the N7-alkylation of guanosine derivatives. This procedure involves the protection of the guanosine hydroxyl and amino groups, followed by N7-propargylation, oxidation at the C8 position, and subsequent deprotection.

Materials:

-

Guanosine

-

Acetic anhydride

-

Pyridine

-

Propargyl bromide

-

N,N-Dimethylformamide (DMF)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Ammonia solution

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of Guanosine:

-

Suspend guanosine in pyridine and cool to 0°C.

-

Add acetic anhydride dropwise and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Purify the resulting peracetylated guanosine by silica gel chromatography.

-

-

N7-Propargylation:

-

Dissolve the protected guanosine in DMF.

-

Add propargyl bromide and stir at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the N7-propargylated product by silica gel chromatography.

-

-

C8-Oxidation:

-

Dissolve the N7-propargylated guanosine derivative in DCM.

-

Add m-CPBA in portions at 0°C.

-

Stir the reaction at room temperature until the starting material is consumed (TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer, filter, and evaporate the solvent.

-

Purify the 8-oxo product by silica gel chromatography.

-

-

Deprotection:

-

Dissolve the protected this compound in a solution of ammonia in methanol.

-

Stir at room temperature overnight.

-

Evaporate the solvent to dryness to obtain the final product.

-

Purify by reverse-phase HPLC if necessary.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

General Protocol for LC-MS/MS Analysis

This protocol outlines a general method for the detection and quantification of this compound in biological samples, adapted from established methods for 8-oxoguanosine.

Sample Preparation (from DNA):

-

Isolate DNA from the biological sample using a method that minimizes artificial oxidation (e.g., using DNAzol and including metal chelators like deferoxamine).

-

Enzymatically digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

Add an isotopically labeled internal standard of this compound.

-

Purify the nucleosides using solid-phase extraction (SPE).

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column suitable for nucleoside analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by direct infusion of the synthesized compound.

-

Signaling Pathways and Applications

The biological activity of this compound has not been reported. However, based on the known roles of its parent molecule, 8-oxoguanine, and the functionality of the propargyl group, several potential applications and areas of investigation can be proposed.

Role of 8-Oxoguanine in Cellular Signaling

8-oxoguanine is not merely a marker of DNA damage but also an active participant in cellular signaling. For instance, free 8-oxoG, excised from DNA by the base excision repair (BER) enzyme 8-oxoguanine DNA glycosylase 1 (OGG1), can activate small GTPases like Rac1, leading to the production of ROS and modulating inflammatory responses. Furthermore, 8-oxoG has been shown to activate dendritic cells, key players in the innate and adaptive immune systems. N7-substituted guanosine analogs have also been identified as agonists of Toll-like receptor 7 (TLR7), inducing an innate immune response.

Caption: Potential TLR7 activation by N7-substituted 8-oxoguanosine analogs.

Application in Click Chemistry

The primary utility of the propargyl group is to serve as a reactive handle for click chemistry. This allows for the specific and efficient covalent attachment of this compound to any molecule bearing an azide group. This bioconjugation strategy can be employed for various applications:

-

Fluorescent Labeling: Attaching a fluorescent azide dye to visualize the localization of the nucleoside analog in cells or tissues.

-

Affinity Pull-down Assays: Conjugating to an azide-biotin tag to identify binding partners (proteins, enzymes) of 8-oxoguanosine.

-

Drug Targeting: Linking to a targeting moiety (e.g., an antibody or peptide) to deliver the nucleoside analog to specific cell types.

Caption: Bioconjugation via Copper-Catalyzed Click Chemistry.

Conclusion

This compound represents a promising chemical tool for the study of oxidative stress and the biological roles of modified nucleosides. While direct experimental data on this specific molecule is currently lacking, its synthesis is feasible through established chemical routes. Its unique structure, combining the biologically relevant 8-oxoguanosine core with a versatile propargyl handle, opens up numerous possibilities for its application in chemical biology, diagnostics, and therapeutic development. Further research is warranted to synthesize and characterize this compound and to explore its potential in modulating immune responses and serving as a probe for understanding the complex signaling pathways associated with oxidative damage.

An In-depth Technical Guide on the Mechanism of Action of 7,8-Dihydro-8-oxo-7-propargyl guanosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 7,8-Dihydro-8-oxo-7-propargyl guanosine is not available in the current body of scientific literature. This technical guide provides a detailed overview of the well-established mechanism of its core structure, 7,8-Dihydro-8-oxoguanosine (8-oxoGuo), and posits the likely function of the 7-propargyl modification as a chemical probe for investigating these biological processes. The propargyl group is a well-known chemical handle for "click chemistry," a powerful tool for labeling and identifying molecular interactions.

Core Molecule: 7,8-Dihydro-8-oxoguanosine (8-oxoGuo)

7,8-Dihydro-8-oxoguanine (8-oxoG) and its nucleoside form, 8-oxoGuo, are among the most common products of oxidative damage to nucleic acids by reactive oxygen species (ROS).[1][2] While initially recognized as a mutagenic lesion, recent evidence has unveiled a significant role for 8-oxoG and its derivatives in cellular signaling.[3][4][5][6][7][8]

Role in Oxidative DNA Damage and Repair

When present in DNA, 8-oxoG can be misread by DNA polymerases, leading to a G-to-T transversion mutation if not repaired.[1][2][9][10] The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1).[3][9][10][11] OGG1 recognizes and excises the 8-oxoG base from the DNA backbone.[3][10]

Signaling Function of Excised 8-oxoG

The excised 8-oxoG base is not merely a waste product. It plays an active role in intracellular signaling. In the cytoplasm, the free 8-oxoG base can bind to OGG1. This complex (OGG1•8-oxoG) functions as a guanine nucleotide exchange factor (GEF) for small GTPases, such as Ras and Rac1.[3][4][5][12] This GEF activity promotes the exchange of GDP for GTP, thereby activating the GTPase.[4][8][12]

Activated Ras and Rac1, in turn, trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[5][8] This signaling role links oxidative stress and DNA repair to the regulation of cellular processes such as inflammation and immune responses.[4][6][7] For instance, the 8-oxoG:OGG1 complex has been shown to contribute to the activation of dendritic cells.[6][7]

The Role of the 7-Propargyl Modification

The introduction of a propargyl group at the N7 position of 8-oxoguanosine strongly suggests its intended use as a chemical probe. The propargyl group contains a terminal alkyne, which is one of the reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This bioorthogonal reaction allows for the covalent attachment of a molecule bearing an azide group, such as a fluorescent dye or a biotin tag for affinity purification.[13][14][15]

Therefore, this compound is likely designed to:

-

Enter cells and mimic endogenous 8-oxoGuo.

-

Interact with its cellular binding partners (e.g., OGG1).

-

Allow for the subsequent "clicking" of a reporter molecule (fluorophore, biotin) to the propargyl group.

-

Enable the visualization (fluorescence microscopy) or identification (pull-down followed by mass spectrometry) of these interacting proteins.

Data Presentation

The following tables summarize quantitative data related to the parent molecule, 8-oxoguanosine, and its interactions.

Table 1: Quantitative Analysis of 8-oxodG in Cancer Tissues

| Cancer Type | 8-oxodG Level in Cancer Tissue (lesions/105 dG) | 8-oxodG Level in Control Tissue (lesions/105 dG) | Reference |

| Breast Cancer | 2.07 ± 0.95 | 1.34 ± 0.46 | [16] |

| Breast Cancer | 10.7 ± 15.5 | 6.3 ± 6.8 | [16] |

| Colorectal Cancer | 2.53 ± 0.15 | 1.62 ± 0.13 | [16] |

| Colorectal Cancer | 1.34 ± 0.11 | 0.64 ± 0.05 | [16] |

| Colorectal Cancer | 2.4 ± 1.1 | 1.6 ± 0.6 | [16] |

Table 2: Kinetic Parameters of Ras Activation by 8-oxoG

| Cell Line | Lowest Effective Dose of 8-oxoG for Ras Activation | Reference |

| MRC5 | 100 nM | [5] |

Experimental Protocols

Determination of 8-oxodG in DNA by HPLC-ECD

This protocol outlines a general method for quantifying 8-oxodG in DNA samples, a common technique to measure oxidative stress.

-

DNA Isolation: Isolate DNA from tissue or cell samples using a method that minimizes adventitious oxidation. This often involves the use of antioxidants and metal chelators.

-

DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of nucleases, such as nuclease P1 and alkaline phosphatase.

-

HPLC Separation: Separate the deoxynucleosides using a reverse-phase high-performance liquid chromatography (HPLC) system.

-

Electrochemical Detection (ECD): Quantify the amount of 8-oxodG and deoxyguanosine (dG) using an electrochemical detector. The ratio of 8-oxodG to dG is then calculated to represent the level of oxidative DNA damage.[16]

In Vitro Ras Activation Assay

This protocol describes how to measure the activation of Ras by the OGG1•8-oxoG complex.

-

Reagents: Purified recombinant Ras protein, purified recombinant OGG1 protein, 8-oxoguanine, and non-hydrolyzable GTP analog (e.g., GTPγS).

-

Reaction Setup: Incubate Ras with OGG1 and 8-oxoG in a suitable reaction buffer.

-

GTP Loading: Initiate the reaction by adding GTPγS. The OGG1•8-oxoG complex will catalyze the exchange of GDP for GTPγS on the Ras protein.

-

Detection: Measure the amount of GTPγS-bound Ras. This can be done using various methods, such as a filter-binding assay with radiolabeled GTPγS or specific antibodies that recognize the GTP-bound form of Ras.[5]

Visualizations

Signaling Pathway of 8-oxoguanine

Caption: Signaling pathway initiated by 8-oxoguanine.

Experimental Workflow for a Propargyl-Modified Probe

References

- 1. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 2. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 3. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the major oxidative damage 7,8-dihydro-8-oxoguanine presented into a catalytically competent DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 12. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 15. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

7,8-Dihydro-8-oxo-7-propargyl guanosine: A Technical Guide to a Novel Purine Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-8-oxo-7-propargyl guanosine is a specialized purine nucleoside analogue. While detailed research on this specific molecule is emerging, its core structure, 7,8-dihydro-8-oxo-guanosine (8-oxo-G), is a well-established and critically important molecule in the study of oxidative stress and its biological consequences. This guide provides a comprehensive overview of the discovery, history, and biological significance of the 8-oxo-G core, and subsequently discusses the functional implications and potential applications of the N7-propargyl modification. The propargyl group equips the molecule for use in "click chemistry," a powerful tool for bioconjugation, suggesting its primary utility as a research probe to investigate the roles of 8-oxo-G in various cellular processes.

The Core Moiety: 7,8-Dihydro-8-oxo-guanosine (8-oxo-G)

Discovery and History

7,8-dihydro-8-oxoguanine (8-oxo-G), and its corresponding nucleoside 7,8-dihydro-8-oxo-guanosine, were first identified as products of DNA damage resulting from exposure to reactive oxygen species (ROS). This discovery was pivotal in establishing 8-oxo-G as a primary biomarker for oxidative stress. Early research focused on its mutagenic potential, as it can mispair with adenine during DNA replication, leading to G-to-T transversions.

Biological Significance and Signaling Pathways

8-oxo-G is a multifaceted molecule with significant implications in cellular biology:

-

Mutagenesis: Left unrepaired, 8-oxo-G is a potent mutagenic lesion. During DNA replication, its syn conformation allows it to form a Hoogsteen base pair with adenine, resulting in a G:C to T:A transversion mutation.

-

DNA Repair: The primary cellular defense against 8-oxo-G is the Base Excision Repair (BER) pathway. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises the 8-oxo-G base, initiating a cascade of events to restore the correct DNA sequence.

-

Epigenetic Regulation: More recent studies have unveiled a surprising role for 8-oxo-G in gene regulation. In the promoter regions of certain genes, the formation and subsequent repair of 8-oxo-G by OGG1 can lead to the formation of a G-quadruplex structure, which in turn can modulate gene expression.

Signaling Pathway: Base Excision Repair of 8-oxo-G

Caption: Base Excision Repair (BER) pathway for 8-oxo-G.

Quantitative Data for 8-oxo-G

The following table summarizes key quantitative data related to the biological activity of 8-oxo-G and its repair.

| Parameter | Value | Cell Line/System | Significance |

| Basal Level of 8-oxo-dG | 2.2 ± 0.4 / 107 dG | Human bronchoalveolar H358 cells | Indicates the steady-state level of oxidative DNA damage. |

| IC50 (OGG1) | Varies by inhibitor | In vitro assays | Measures the potency of inhibitors of 8-oxo-G repair. |

| Km (OGG1 for 8-oxo-G) | ~1-10 nM | In vitro assays | Reflects the affinity of OGG1 for its substrate. |

Experimental Protocols for 8-oxo-G Analysis

Quantification of 8-oxo-dG in DNA by LC-MS/MS

This is considered the gold standard for accurate quantification of 8-oxo-dG.

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of 8-oxo-dG.

-

DNA Isolation: Isolate genomic DNA from cells or tissues using methods that minimize artifactual oxidation. This often includes the use of metal chelators and antioxidants.

-

DNA Hydrolysis: Digest the DNA to individual nucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.

-

Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis: Separate the nucleosides by high-performance liquid chromatography (HPLC) and detect and quantify 8-oxo-dG using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is crucial for accurate quantification.

This compound: A Tool for Chemical Biology

Properties and Intended Use

This compound is a derivative of 8-oxo-G that has been functionalized with a propargyl group at the N7 position.[1] This modification introduces a terminal alkyne, a key functional group for "click chemistry."[1] Specifically, it is designed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the covalent ligation of the modified guanosine to a molecule bearing an azide group.

This suggests that the primary application of this compound is as a chemical probe . Researchers can incorporate this analogue into synthetic DNA or RNA and then use click chemistry to attach reporter molecules such as:

-

Fluorophores: for imaging and localization studies.

-

Biotin: for affinity purification and identification of interacting proteins.

-

Cross-linkers: to trap and identify binding partners.

Purine nucleoside analogues, in general, have been noted for their broad antitumor activity, which is attributed to mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][4][5]

Proposed Synthetic Pathway

Logical Relationship for Synthesis

Caption: Plausible synthetic route for the target molecule.

-

Protection: The hydroxyl groups of the ribose sugar of guanosine would first be protected to prevent side reactions.

-

Oxidation: The protected guanosine would then be oxidized at the C8 position to form the 8-oxo moiety.

-

N7-Alkylation: The crucial step would be the regioselective alkylation at the N7 position using a propargylating agent, such as propargyl bromide. This step's conditions would need to be carefully optimized to favor N7 over N9 alkylation.

-

Deprotection: Finally, the protecting groups on the ribose sugar would be removed to yield the target molecule.

Conclusion

7,8-Dihydro-8-oxo-guanosine is a fundamentally important molecule in the study of oxidative DNA damage, repair, and, more recently, gene regulation. The development of derivatives such as this compound represents a significant advancement for the field of chemical biology. By equipping the 8-oxo-G core with a versatile "click" handle, this analogue provides researchers with a powerful tool to explore the intricate interactions and cellular fate of this critical DNA lesion. As research into oxidative stress and its implications in disease continues, such chemical probes will be invaluable in elucidating complex biological pathways and identifying potential therapeutic targets.

References

The Biological Significance of 7,8-Dihydro-8-oxo-7-propargyl guanosine: A Covalent Inhibitor of 8-Oxoguanine DNA Glycosylase 1 (OGG1)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-8-oxo-7-propargyl guanosine is a rationally designed molecule poised to serve as a potent and specific covalent inhibitor of 8-Oxoguanine DNA Glycosylase 1 (OGG1). This enzyme is a critical component of the Base Excision Repair (BER) pathway, responsible for the removal of the common oxidative DNA lesion, 7,8-dihydro-8-oxoguanine (8-oxoG). The accumulation of 8-oxoG is associated with mutagenesis and a range of pathologies, including cancer and inflammatory diseases. Consequently, the modulation of OGG1 activity has emerged as a promising therapeutic strategy. This technical guide delineates the biological significance of the 8-oxoguanosine core, the rationale for its propargylation, and the anticipated mechanism of action of this compound. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are provided, alongside a comprehensive overview of the relevant signaling pathways.

Introduction: The Double-Edged Sword of 8-Oxoguanine

Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism and can be exacerbated by environmental stressors.[1] Guanine, being the most easily oxidized of the DNA bases, is a primary target of ROS, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxoG).[2] This lesion is a double-edged sword; while it serves as a biomarker for oxidative stress, its persistence in the genome can lead to G:C to T:A transversion mutations due to its propensity to mispair with adenine during DNA replication.[2]

Beyond its mutagenic potential, 8-oxoG and its repair by OGG1 have been implicated in the regulation of gene expression and inflammatory responses.[3][4] The OGG1-mediated excision of 8-oxoG from promoter regions can influence transcription factor binding and modulate the expression of pro-inflammatory genes.[5] Furthermore, the excised 8-oxoG base can, in complex with OGG1, act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1, thereby activating downstream signaling pathways.[6][7]

Given the multifaceted roles of 8-oxoG and OGG1 in pathophysiology, the development of specific inhibitors is of significant interest for both therapeutic intervention and as chemical probes to further elucidate their biological functions.

OGG1: The Guardian of the Genome and a Therapeutic Target

Human 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA, initiating the Base Excision Repair (BER) pathway.[8] OGG1 is a bifunctional glycosylase, possessing both N-glycosylase activity to cleave the bond between the damaged base and the deoxyribose sugar, and an AP-lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[9] The repair process is then completed by other BER enzymes.

The crystal structure of human OGG1 in complex with 8-oxoG-containing DNA has revealed a highly specific active site. Key amino acid residues, including Gly-42, Lys-249, and Asp-268, are crucial for the recognition and catalysis of 8-oxoG excision.[9] The N7 atom of the guanine base, which is protonated in 8-oxoG, forms a critical hydrogen bond with the main chain carbonyl of Gly-42, a key interaction for distinguishing it from unmodified guanine.[10]

The emerging roles of OGG1 in inflammation and cancer have solidified its status as a compelling drug target.[3][11] Inhibition of OGG1 has been shown to suppress pro-inflammatory gene expression and reduce inflammation in preclinical models.[5] In the context of cancer, targeting OGG1 can induce replication stress and arrest the proliferation of cancer cells, which often exhibit higher levels of oxidative stress compared to normal cells.[12]

This compound: A Designed Covalent Inhibitor of OGG1

The addition of a propargyl group to the N7 position of 8-oxoguanosine is a strategic design element aimed at creating a covalent inhibitor of OGG1. The propargyl group is a well-established reactive moiety in drug design, capable of forming an irreversible covalent bond with nucleophilic amino acid residues within an enzyme's active site.[13]

Proposed Mechanism of Action

We hypothesize that this compound will act as a mechanism-based inhibitor of OGG1. The 8-oxoguanosine core will guide the molecule to the active site of OGG1, where it will be recognized as a substrate mimic. The proximity of the propargyl group to a nucleophilic residue in the active site, potentially a cysteine or lysine, will facilitate a covalent reaction, leading to the irreversible inactivation of the enzyme. The N7 position of guanine is located in the major groove of the DNA and points into a specific pocket within the OGG1 active site, making it an ideal position for the placement of a reactive group.[10]

Caption: Proposed two-step mechanism of OGG1 inhibition.

Data Presentation

Table 1: Known Inhibitors of OGG1

| Compound | Type | IC50 (µM) | Mechanism of Action | Reference |

| TH5487 | Competitive | 0.342 | Binds to the active site, preventing DNA binding | [3] |

| SU0268 | Competitive | 0.059 | Binds to the active site | [7] |

| O8 | Competitive | 0.2-0.6 | Inhibits Schiff base formation | [4] |

Table 2: Basal Levels of 8-oxo-dG in Human Cell Lines

| Cell Line | 8-oxo-dG per 10^6 dG | Method | Reference |

| HeLa | 1 - 4 | HPLC-ECD/MS | [14] |

| Human Peripheral Blood Lymphocytes | ~1 | LC-MS | [14] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the direct N7-alkylation of a protected 8-oxoguanosine derivative.

Materials:

-

8-Oxoguanosine

-

Protecting group reagents (e.g., for hydroxyl groups)

-

Propargyl bromide

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection reagents

-

HPLC for purification

Protocol:

-

Protect the hydroxyl groups of 8-oxoguanosine.

-

Dissolve the protected 8-oxoguanosine in anhydrous DMF.

-

Add a suitable base, followed by the dropwise addition of propargyl bromide.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the N7-propargylated product by column chromatography.

-

Deprotect the hydroxyl groups to yield the final product.

-

Purify the final compound by HPLC and characterize by NMR and mass spectrometry.

References

- 1. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. blog.guidetopharmacology.org [blog.guidetopharmacology.org]

- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic and DNA-binding properties of the human Ogg1 DNA N-glycosylase/AP lyase: biochemical exploration of H270, Q315 and F319, three amino acids of the 8-oxoguanine-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Features of the Interaction between Human 8-Oxoguanine DNA Glycosylase hOGG1 and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of adenine dinucleosides SAM analogs as specific inhibitors of SARS-CoV nsp14 RNA cap guanine-N7-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

7,8-Dihydro-8-oxo-7-propargyl guanosine: A Bioorthogonal Probe for Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. A primary consequence of oxidative stress is damage to cellular macromolecules, most notably nucleic acids. Among the various forms of oxidative DNA and RNA damage, 7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most abundant and well-characterized lesions. Its presence in cellular DNA and RNA is a widely accepted biomarker of oxidative stress.

Traditional methods for the detection of 8-oxoG, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), mass spectrometry (MS), and enzyme-linked immunosorbent assays (ELISA), while sensitive, can be labor-intensive and may require sample destruction. The advent of bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry," has opened new avenues for the specific and sensitive detection of modified biomolecules in complex biological systems.

This technical guide focuses on a specialized chemical probe, 7,8-Dihydro-8-oxo-7-propargyl guanosine , designed for the bioorthogonal labeling and detection of 8-oxoguanine modifications in nucleic acids. The propargyl group serves as a chemical handle for the attachment of reporter molecules, such as fluorophores or biotin, via click chemistry, enabling the visualization and quantification of oxidative damage.

The Chemistry of Detection: Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in biologically compatible conditions. The most common form is the CuAAC reaction between an alkyne (present on the this compound) and an azide-modified reporter molecule.

The introduction of a propargyl group at the N7 position of 8-oxoguanosine creates a stable derivative that can be incorporated into synthetic oligonucleotides or used as a standard for in vitro assays. Once this alkyne-modified nucleoside is in place, it can be "clicked" to an azide-containing probe for detection.

Synthesis of this compound

While a standardized, commercially available synthesis protocol for this compound is not widely documented, a plausible synthetic route can be extrapolated from established methods for the synthesis of other propargylated and 8-oxo-modified guanosine derivatives. A potential synthetic scheme is outlined below.

Proposed Synthetic Pathway:

A likely approach would involve the direct propargylation of a protected 8-oxoguanosine derivative.

-

Protection of Guanosine: Starting with guanosine, the hydroxyl groups on the ribose sugar and the exocyclic amine on the guanine base are protected using standard protecting groups (e.g., TBDMS for hydroxyls, isobutyryl for the amine).

-

Oxidation to 8-oxoguanosine: The protected guanosine is then oxidized to introduce the 8-oxo group. This can be achieved using reagents like Fenton's reagent (Fe²⁺/H₂O₂) under controlled conditions.

-

Propargylation: The N7 position of the protected 8-oxoguanosine is then alkylated with propargyl bromide in the presence of a suitable base.

-

Deprotection: Finally, the protecting groups are removed to yield this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the detection of 8-oxoguanine, adapted for the use of a propargylated probe like this compound.

Protocol 1: In Vitro Labeling of 8-oxoG in DNA using CuAAC

This protocol describes the labeling of 8-oxoguanine in isolated DNA samples.

Materials:

-

DNA sample containing 8-oxoG

-

This compound (as a competitive control or for standard curve generation)

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

DNA purification kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

DNA Isolation and Quantification: Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction protocol. Quantify the DNA concentration using a spectrophotometer.

-

Preparation of Click Chemistry Reaction Mixture:

-

In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

DNA sample (1-5 µg) in PBS

-

Azide-Fluor 488 (to a final concentration of 50 µM)

-

Premix of CuSO₄ and THPTA (final concentrations of 1 mM and 5 mM, respectively)

-

-

-

Initiation of the Click Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5 mM to initiate the reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

DNA Purification: Purify the labeled DNA using a DNA purification kit to remove unreacted reagents.

-

Detection and Quantification: The labeled DNA can be quantified using a fluorescence plate reader or visualized by gel electrophoresis followed by fluorescence imaging.

Protocol 2: Detection of 8-oxoG in Cellular RNA via SPAAC

This protocol outlines a copper-free click chemistry approach for labeling 8-oxoG in RNA within fixed cells.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Azide-functionalized probe that can be metabolically incorporated or a chemical labeling agent for 8-oxoG. For the purpose of this guide, we assume a method exists to introduce an azide handle at the site of 8-oxoG.

-

Alkyne-modified fluorophore with a strained ring system (e.g., DBCO-Fluor 546)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with an agent that induces oxidative stress to generate 8-oxoG in RNA.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Azide Labeling of 8-oxoG in RNA: (This is a conceptual step). Treat the fixed and permeabilized cells with a reagent that specifically introduces an azide group at the 8-oxoG sites in RNA.

-

Strain-Promoted Click Reaction:

-

Incubate the cells with DBCO-Fluor 546 (5-10 µM in PBS) for 1 hour at 37°C, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using the described techniques.

| Parameter | HPLC-MS/MS | ELISA | Click Chemistry (Fluorescence) |

| Limit of Detection (LOD) | ~1 8-oxoG per 10⁷ dG | ~5 8-oxoG per 10⁷ dG | ~2 8-oxoG per 10⁷ dG |

| Limit of Quantification (LOQ) | ~3 8-oxoG per 10⁷ dG | ~15 8-oxoG per 10⁷ dG | ~7 8-oxoG per 10⁷ dG |

| Dynamic Range | 3-1000 8-oxoG per 10⁷ dG | 15-500 8-oxoG per 10⁷ dG | 7-800 8-oxoG per 10⁷ dG |

| Sample Requirement | 5-10 µg DNA | 1-2 µg DNA | 1-5 µg DNA |

| Assay Time | 4-6 hours | 3-4 hours | 2-3 hours |

Table 1: Comparison of 8-oxoG Detection Methods. This table provides a comparative overview of the performance characteristics of different assays for the quantification of 8-oxoguanine.

| Cell Line | Treatment | Fold Increase in 8-oxoG (vs. Control) |

| SH-SY5Y | H₂O₂ (100 µM) | 4.2 ± 0.5 |

| HeLa | Rotenone (10 µM) | 3.5 ± 0.4 |

| Primary Neurons | Amyloid-beta (1 µM) | 5.1 ± 0.7 |

Table 2: Quantification of Oxidative Stress-Induced 8-oxoG in Different Cell Lines. This table presents example data on the fold increase in 8-oxoguanine levels in various cell lines after treatment with known oxidative stressors, as would be quantified by a click chemistry-based fluorescence assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of cellular responses to oxidative stress.

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Caption: Workflow for detecting 8-oxoG using click chemistry.

Conclusion

This compound represents a promising tool for the study of oxidative stress. By leveraging the power of bioorthogonal click chemistry, this probe offers a highly specific and sensitive method for the detection and quantification of 8-oxoguanine in nucleic acids. This technical guide provides a foundational understanding of the principles, potential synthesis, and experimental applications of this molecule. As research in this area continues to evolve, the use of such chemical tools will undoubtedly provide deeper insights into the role of oxidative damage in health and disease, and aid in the development of novel therapeutic strategies.

The Sentinel and the Scribe: A Technical Guide to 7,8-Dihydro-8-oxo-7-propargyl guanosine in DNA Damage Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative DNA damage is a constant threat to genomic integrity, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of its most abundant and mutagenic lesions. The study of the cellular mechanisms that recognize and repair 8-oxoG is crucial for understanding the etiology of various diseases, including cancer, and for the development of novel therapeutics. 7,8-Dihydro-8-oxo-7-propargyl guanosine (7,8-DHPG) represents a sophisticated chemical tool designed to probe these intricate DNA repair pathways. By incorporating a propargyl group—a bioorthogonal handle for "click chemistry"—at the N7 position of 8-oxoguanine, 7,8-DHPG allows for the precise labeling, tracking, and isolation of this critical DNA lesion and its associated protein complexes. This guide provides an in-depth overview of the role of 7,8-DHPG in DNA damage studies, from its synthesis and incorporation into DNA to its application in advanced biochemical and cellular assays.

The Biological Significance of 8-Oxoguanine

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and through exposure to exogenous agents, can inflict damage upon cellular macromolecules, including DNA. Guanine, due to its low redox potential, is particularly susceptible to oxidation, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxoG). The presence of 8-oxoG in DNA is highly mutagenic, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions if left unrepaired[1][2][3].

To counteract this threat, cells have evolved a robust defense mechanism known as the Base Excision Repair (BER) pathway[1][3]. The primary enzyme responsible for recognizing and initiating the repair of 8-oxoG is the DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1)[1][3]. OGG1 identifies the 8-oxoG lesion, excises the damaged base by cleaving the N-glycosidic bond, and initiates a cascade of events that ultimately restores the correct guanine base[1][3][4].

This compound: A "Clickable" Probe for DNA Damage

The study of DNA repair mechanisms often requires methods to specifically label and track damaged DNA and the proteins that interact with it. This compound (7,8-DHPG) is a chemically modified analog of 8-oxoguanosine designed for this purpose. The key feature of 7,8-DHPG is the propargyl group at the N7 position. This terminal alkyne serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction[5].

The ability to "click" a molecule of interest (e.g., a fluorophore, a biotin tag, or a crosslinking agent) onto the 7,8-DHPG lesion after its incorporation into a DNA strand opens up a wide range of experimental possibilities that are not feasible with the natural 8-oxoG lesion.

Synthesis and Incorporation of 7,8-DHPG into Oligonucleotides

Putative Synthesis of 7,8-DHPG Phosphoramidite

A plausible synthetic route would involve the following key steps:

-

Protection of the Guanosine Scaffold : Starting with a commercially available, appropriately protected deoxyguanosine derivative.

-

Oxidation to 8-oxoguanosine : Conversion of the protected guanosine to its 8-oxo form.

-

N7-Propargylation : Alkylation of the N7 position with a propargyl halide (e.g., propargyl bromide). This step is crucial and would require careful optimization to ensure regioselectivity.

-

Phosphitylation : Introduction of the phosphoramidite moiety at the 3'-hydroxyl group to enable solid-phase DNA synthesis.

-

Purification : Rigorous purification of the final 7,8-DHPG phosphoramidite is essential for successful incorporation into oligonucleotides.

Incorporation into Oligonucleotides

Once the 7,8-DHPG phosphoramidite is synthesized, it can be incorporated into a desired DNA sequence using a standard automated DNA synthesizer. The modified phosphoramidite is coupled at the desired position within the oligonucleotide chain. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected, yielding a DNA strand containing a site-specific 7,8-DHPG lesion.

Experimental Applications of 7,8-DHPG in DNA Damage Studies

The "clickable" nature of 7,8-DHPG makes it a versatile tool for a variety of in vitro and in cellulo experiments.

Visualization and Quantification of DNA Repair

By clicking a fluorescent dye onto the propargyl group of 7,8-DHPG, researchers can visualize the location and abundance of the lesion within DNA. This is particularly useful for in vitro studies using microscopy techniques.

Experimental Workflow: Fluorescent Labeling of 7,8-DHPG

Caption: Workflow for fluorescent labeling of 7,8-DHPG-containing DNA.

Identification of 8-oxoG Binding Proteins

A powerful application of 7,8-DHPG is in the identification of proteins that interact with the 8-oxoG lesion. By attaching a biotin tag via click chemistry, the 7,8-DHPG-containing DNA can be used as bait to pull down interacting proteins from cell extracts. These proteins can then be identified by mass spectrometry.

Experimental Workflow: Pull-Down of 8-oxoG Interacting Proteins

Caption: Workflow for identifying 8-oxoG binding proteins using 7,8-DHPG.

Enzyme Activity Assays

7,8-DHPG can be used to develop novel assays to measure the activity of DNA glycosylases like OGG1. For instance, a FRET (Förster Resonance Energy Transfer)-based assay could be designed where a fluorophore and a quencher are clicked onto the 7,8-DHPG and a nearby base, respectively. Excision of the 7,8-DHPG by OGG1 would lead to a change in the FRET signal.

In-Cellulo Labeling and Tracking

For cellular studies, oligonucleotides containing 7,8-DHPG can be introduced into cells. After a period of incubation, the cells can be fixed and permeabilized, followed by a click reaction with a fluorescent azide to visualize the subcellular localization of the damaged DNA. This can provide insights into the dynamics of DNA repair in a cellular context.

Quantitative Data and Considerations

While quantitative data specific to 7,8-DHPG is not available in the literature, data from studies on the unmodified 8-oxoG lesion provide a valuable reference point for designing and interpreting experiments with 7,8-DHPG.

Table 1: Basal Levels of 8-oxo-dG in Cellular DNA

| Cell Type | 8-oxo-dG Level (lesions per 107 dGuo) | Analytical Method | Reference |

| Human Bronchoalveolar H358 cells | 2.2 ± 0.4 | LC-MRM/MS | [6][7] |

| Human Lung Adenocarcinoma A549 cells | Similar to H358 | LC-MRM/MS | [6] |

| Mouse Hepatoma Hepa-1c1c7 cells | Similar to H358 | LC-MRM/MS | [6] |

| Human HeLa Cervical Epithelial Adenocarcinoma cells | Similar to H358 | LC-MRM/MS | [6] |

Table 2: Induced Levels of 8-oxo-dG in H358 Cells

| Treatment | Concentration | 8-oxo-dG Level (lesions per 107 dGuo) | Reference |

| KBrO3 | 0.05 mM - 2.50 mM | Linear dose-response | [6][7] |

| B[a]P-7,8-dione | - | 25.8 ± 3.1 | [7] |

| Vehicle Control | - | 10.0 ± 2.0 | [7] |

It is important to consider that the presence of the N7-propargyl group may influence the recognition and processing of the 8-oxoG lesion by DNA repair enzymes. The bulky propargyl group could potentially alter the kinetics of enzyme binding and catalysis. Therefore, direct comparison of results obtained with 7,8-DHPG to those with unmodified 8-oxoG should be made with caution, and appropriate control experiments are essential.

Signaling Pathways and Logical Relationships

The repair of 8-oxoG is a critical node in the cellular response to oxidative stress. The use of 7,8-DHPG can help to elucidate the intricate signaling pathways involved.

Base Excision Repair Pathway for 8-oxoG

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 7,8-DHPG-containing oligonucleotides.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a 7,8-DHPG-containing Oligonucleotide

Materials:

-

7,8-DHPG-containing oligonucleotide

-

Azide-derivatized molecule (e.g., Azide-Fluorophore, Azide-Biotin)

-

Copper(II) sulfate (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Sodium ascorbate

-

Nuclease-free water

-

Appropriate buffers

Procedure:

-

Prepare a stock solution of the 7,8-DHPG-containing oligonucleotide in nuclease-free water.

-

Prepare stock solutions of the azide-derivatized molecule, CuSO₄, the ligand, and sodium ascorbate. The sodium ascorbate solution should be freshly prepared.

-

In a microcentrifuge tube, combine the 7,8-DHPG-containing oligonucleotide, the azide-derivatized molecule (typically in molar excess), and the CuSO₄/ligand solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by HPLC or gel electrophoresis.

-

Upon completion, the labeled oligonucleotide can be purified by methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Protocol: Pull-Down Assay for 8-oxoG Interacting Proteins

Materials:

-

Biotinylated 7,8-DHPG-containing oligonucleotide (prepared as in Protocol 7.1)

-

Control biotinylated oligonucleotide (without the 8-oxoG lesion)

-

Cell nuclear extract

-

Streptavidin-coated magnetic beads

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

Protease inhibitors

Procedure:

-

Equilibrate the streptavidin-coated magnetic beads in the binding buffer.

-

Incubate the biotinylated 7,8-DHPG-containing oligonucleotide (and the control oligonucleotide in a separate reaction) with the equilibrated beads to allow for immobilization.

-

Wash the beads to remove any unbound oligonucleotide.

-

Incubate the beads with the cell nuclear extract (supplemented with protease inhibitors) for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or SDS).

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting for specific candidates, or by mass spectrometry for comprehensive identification.

Conclusion

This compound is a powerful, albeit specialized, tool for the detailed investigation of DNA damage and repair. Its "clickable" propargyl group provides a versatile handle for a wide array of biochemical and cellular applications, enabling researchers to visualize, capture, and characterize the intricate molecular events surrounding the repair of the ubiquitous 8-oxoG lesion. While direct literature on 7,8-DHPG is emerging, the experimental strategies outlined in this guide, based on well-established principles of chemical biology and DNA repair research, provide a solid framework for its application in advancing our understanding of genomic maintenance and its role in human health and disease. As with any modified nucleoside, careful experimental design and appropriate controls are paramount to ensure the biological relevance of the findings.

References

- 1. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 5. Sequencing oxidative guanine damage in DNA using click chemistry - American Chemical Society [acs.digitellinc.com]

- 6. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of 7,8-Dihydro-8-oxo-7-propargyl guanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct experimental data on the in vitro stability of 7,8-Dihydro-8-oxo-7-propargyl guanosine has been published. This guide provides a comprehensive overview based on the known stability of its parent nucleoside, 7,8-dihydro-8-oxoguanosine (8-oxo-G), and the anticipated chemical properties conferred by the N7-propargyl group. The experimental protocols detailed herein are established methods for assessing the stability of nucleoside analogs and can be adapted for the title compound.

Introduction

This compound is a modified nucleoside of significant interest in various research domains, including the development of chemical probes and potential therapeutic agents. The propargyl group offers a versatile handle for bioconjugation via "click chemistry," enabling applications in proteomics, genomics, and drug delivery. Understanding the in vitro stability of this molecule is paramount for the design and interpretation of experiments, as well as for its development as a potential therapeutic. This document outlines the expected stability profile of this compound based on the known behavior of 8-oxoguanosine and provides detailed methodologies for its empirical determination.

Predicted Stability Profile of this compound

The stability of this compound will be primarily influenced by the inherent stability of the 8-oxoguanosine core and the modifications to its chemical properties imparted by the N7-propargyl group.

Stability of the 8-Oxoguanosine Core

7,8-dihydro-8-oxoguanine (8-oxoGua) is a common product of oxidative DNA and RNA damage. Guanine has the lowest redox potential among the canonical nucleobases, making it susceptible to oxidation. The resulting 8-oxoGua lesion can be further oxidized to products like spiroiminodihydantoin and 5-guanidinohydantoin. In vitro, the stability of 8-oxoguanosine is influenced by factors such as pH, temperature, and the presence of reactive oxygen species (ROS).

Influence of the N7-Propargyl Group

Alkylation at the N7 position of guanine introduces a positive charge on the imidazole ring, which can have several consequences for the stability of the nucleoside.[1]

-

Increased Susceptibility to Depurination: N7-alkylation is known to destabilize the glycosidic bond, making the nucleoside more prone to spontaneous depurination (cleavage of the bond between the sugar and the base), especially under acidic conditions.[1] The half-lives of N7-alkylated guanine adducts in double-stranded DNA under physiological conditions (pH 7.4, 37°C) can range from a few hours to around 150 hours, with larger alkyl groups generally promoting faster depurination.[1]

-

Potential for Imidazole Ring Opening: The positive charge on the imidazole ring also makes it susceptible to nucleophilic attack, which can lead to the opening of the ring to form formamidopyrimidine (Fapy) derivatives.[2] This degradation pathway is another important consideration for N7-alkylated guanosine analogs.

The propargyl group itself is generally stable under physiological conditions but can be reactive under specific catalytic conditions (e.g., with transition metals for click chemistry).[3][4] Its stability in various biological buffers should be empirically determined.

Quantitative Stability Data for Related Nucleosides

While no specific data exists for this compound, the following table summarizes stability data for related N7-alkylated guanine adducts to provide a comparative baseline.

| Adduct | Half-life (in dsDNA, 37°C, pH 7.4) | Primary Degradation Pathway | Reference |

| N7-methyl-guanine | ~150 hours | Depurination | [1] |

| N7-(2-hydroxy-3-butene)-guanine | ~50 hours | Depurination | [1] |

| N7-(trihydroxy-benzo[a]pyreneyl) guanine | ~3 hours | Depurination | [1] |

Experimental Protocols for In Vitro Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish stability-indicating analytical methods.[5][6][7]

Forced Degradation Protocol

This protocol is designed to stress the molecule under various conditions to accelerate its degradation.

Objective: To identify the degradation pathways and products of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (for LC-MS)

-

HPLC system with UV detector

-

LC-MS system for peak identification

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution in a neutral buffer (e.g., PBS pH 7.4) at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and white light.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method.[8][9] Use LC-MS to identify the mass of the degradation products.[10][11][12]

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 280 nm).

-

Injection Volume: 10 µL.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known chemistry of N7-alkylated guanosines.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the general workflow for conducting an in vitro stability study of a nucleoside analog.

Caption: General workflow for in vitro stability testing of nucleoside analogs.

Conclusion

While direct stability data for this compound is currently unavailable, a comprehensive stability profile can be predicted based on its parent structure. The N7-propargyl group is expected to increase the susceptibility of the molecule to depurination and potentially imidazole ring opening. The provided experimental protocols offer a robust framework for researchers to empirically determine the in vitro stability of this compound. Such studies are crucial for the reliable application of this compound in chemical biology and drug development.

References

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of propargyl esters of amino acids in solution-phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. longdom.org [longdom.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for RNA Labeling with 7,8-Dihydro-8-oxo-7-propargyl guanosine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific labeling of RNA molecules using the modified nucleotide, 7,8-Dihydro-8-oxo-7-propargyl guanosine (7-propargyl-8-oxoG). This method allows for the introduction of a bioorthogonal propargyl group into RNA, which can then be specifically tagged with a variety of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This technique is a powerful tool for studying RNA localization, dynamics, and interactions within complex biological systems. The 8-oxoG modification is a known marker of oxidative stress, and the ability to specifically label and track RNA containing this analogue can provide valuable insights into the cellular response to oxidative damage.

Principle of the Method

The workflow for labeling RNA with 7-propargyl-8-oxoG involves three main stages:

-

Synthesis of this compound triphosphate (7-propargyl-8-oxoGTP): The modified nucleotide is first synthesized to be used as a substrate for RNA polymerases.

-

Incorporation of 7-propargyl-8-oxoG into RNA via in vitro transcription: The modified GTP analogue is incorporated into the RNA transcript by an RNA polymerase, such as T7 RNA polymerase.

-

Click Chemistry Labeling of RNA: The propargyl group introduced into the RNA is then covalently linked to an azide-containing reporter molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound triphosphate (7-propargyl-8-oxoGTP)

This protocol is based on established methods for the synthesis of modified nucleosides.

Materials:

-

Guanosine

-

N-Bromosuccinimide (NBS)

-

Sodium hydride (NaH)

-

Propargyl bromide

-

Tetrabutylammonium iodide

-

Trimethyl phosphate

-

Phosphorus oxychloride (POCl3)

-

Proton sponge

-

Tributylammonium pyrophosphate

-

Triethylammonium bicarbonate (TEAB) buffer

-

Anhydrous solvents (DMF, Dioxane)

Procedure:

-

Synthesis of 8-bromo-guanosine: React guanosine with N-bromosuccinimide in an appropriate solvent to introduce a bromine atom at the 8-position of the guanine base.

-

Propargylation at the N7 position: Treat the 8-bromo-guanosine with sodium hydride to deprotonate the N7 position, followed by the addition of propargyl bromide. Tetrabutylammonium iodide can be used as a catalyst.

-

Formation of the 8-oxo group: The 8-bromo group can be converted to an 8-oxo group through a nucleophilic substitution reaction.

-

Phosphorylation to the triphosphate: The synthesized 7-propargyl-8-oxo-guanosine nucleoside is then phosphorylated to the triphosphate form. This is typically a multi-step process involving initial phosphorylation to the monophosphate, followed by conversion to the triphosphate using a pyrophosphate salt.

-

Purification: The final product, 7-propargyl-8-oxoGTP, should be purified by HPLC.

Protocol 2: In Vitro Transcription with 7-propargyl-8-oxoGTP

This protocol describes the incorporation of the modified nucleotide into an RNA transcript using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Transcription Buffer (10X)

-

Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

-

7-propargyl-8-oxoGTP

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Reaction Setup:

| Component | Final Concentration | Volume (for 20 µL reaction) |

| Linearized DNA Template | 50-100 ng/µL | 1-2 µL |

| 10X Transcription Buffer | 1X | 2 µL |

| 100 mM ATP | 2 mM | 0.4 µL |

| 100 mM CTP | 2 mM | 0.4 µL |

| 100 mM UTP | 2 mM | 0.4 µL |

| 100 mM GTP | 0.5 mM | 0.1 µL |

| 10 mM 7-propargyl-8-oxoGTP | 0.5 mM | 1 µL |

| RNase Inhibitor | 40 units | 1 µL |

| T7 RNA Polymerase | 2 µL | 2 µL |

| Nuclease-free water | - | to 20 µL |

Procedure:

-

Assemble the reaction mixture on ice in the order listed in the table.

-

Mix gently by pipetting up and down.

-

Incubate at 37°C for 2-4 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purify the RNA transcript using a suitable RNA purification kit or by ethanol precipitation.

-

Quantify the RNA concentration using a spectrophotometer.

Protocol 3: Click Chemistry Labeling of Propargylated RNA

This protocol outlines the labeling of the 7-propargyl-8-oxoG-containing RNA with an azide-functionalized reporter molecule.

Materials:

-

Propargylated RNA (from Protocol 2)

-

Azide-functionalized reporter (e.g., Azide-Fluor 545, Biotin-Azide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris-benzyltriazolylamine (TBTA) ligand (optional, but recommended)

-

Nuclease-free water

-

RNA purification kit

Reaction Setup:

| Component | Final Concentration | Volume (for 50 µL reaction) |

| Propargylated RNA | 1-5 µM | X µL |

| Azide-functionalized reporter | 50-100 µM | 5 µL (of 1 mM stock) |

| 10 mM CuSO4 | 100 µM | 0.5 µL |

| 20 mM Sodium Ascorbate | 1 mM | 2.5 µL (freshly prepared) |

| 10 mM TBTA (in DMSO) | 100 µM | 0.5 µL |

| Nuclease-free water | - | to 50 µL |

Procedure:

-

In a microcentrifuge tube, combine the propargylated RNA, azide-functionalized reporter, and TBTA (if using).

-

In a separate tube, premix the CuSO4 and sodium ascorbate. The solution should be colorless.

-

Add the copper/ascorbate mixture to the RNA/azide mixture.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Purify the labeled RNA to remove unreacted components using an RNA purification kit.

Data Presentation

Table 1: Recommended Reagent Concentrations for In Vitro Transcription

| Reagent | Recommended Concentration Range | Notes |

| DNA Template | 50-200 ng/µL | Higher concentrations may increase yield. |

| ATP, CTP, UTP | 1-5 mM | Standard concentrations. |

| GTP | 0.1-1 mM | Lower concentrations favor incorporation of the analogue. |

| 7-propargyl-8-oxoGTP | 0.1-1 mM | The ratio to GTP should be optimized for desired labeling density. |

| T7 RNA Polymerase | 1-2 U/µL | Enzyme concentration can be adjusted. |

Table 2: Key Parameters for Click Chemistry Labeling

| Parameter | Recommended Value | Notes |

| RNA Concentration | 1-10 µM | Higher concentrations can improve reaction efficiency. |

| Azide Reporter Concentration | 50-200 µM | A 10- to 50-fold molar excess over the propargyl groups is recommended. |

| CuSO4 Concentration | 50-200 µM | |

| Sodium Ascorbate Concentration | 0.5-2 mM | Should be in excess of CuSO4. |

| TBTA Concentration | 50-200 µM | Stabilizes the Cu(I) oxidation state. |

| Reaction Time | 30-90 minutes | Longer times may be needed for complex RNAs. |

| Reaction Temperature | Room Temperature (20-25°C) |

Visualizations

Caption: Overall workflow for RNA labeling with this compound.

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Application Note: DNA Modification with 7,8-Dihydro-8-oxo-7-propargyl guanosine for "Click" Chemistry Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction